molecular formula C18H18ClN5O2S2 B2431112 N-(5-chloro-2-methylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 1223985-14-5

N-(5-chloro-2-methylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

Cat. No. B2431112
CAS RN: 1223985-14-5
M. Wt: 435.95
InChI Key: VPNSXDGIYWQSIW-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a useful research compound. Its molecular formula is C18H18ClN5O2S2 and its molecular weight is 435.95. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2-methylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2-methylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structure-Activity Relationships in Drug Design

Research into structurally related compounds, such as phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, has revealed insights into improving metabolic stability through modifications of heterocyclic analogs. This is indicative of the broader application of N-(5-chloro-2-methylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide in drug design, particularly in targeting cancer pathways and improving pharmacokinetic profiles (Stec et al., 2011).

Antimicrobial and Antitumor Applications

Compounds with the thiazolopyrimidine core have been synthesized for their potential antimicrobial and antitumor activities. Research into novel benzodifuranyl, 1,3,5-triazines, and thiazolopyrimidines derived from visnaginone and khellinone has shown significant COX-2 inhibition, along with analgesic and anti-inflammatory activities, suggesting a potential application in the development of new anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).

Synthesis and Characterization for Drug Discovery

The synthesis and characterization of pyrazolo[3,4-d]pyrimidine derivatives have been explored, with some derivatives showing mild to moderate antitumor activity against human breast adenocarcinoma cell lines. This highlights the potential of N-(5-chloro-2-methylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide analogs in cancer research and the development of new chemotherapy agents (El-Morsy et al., 2017).

Anti-inflammatory Applications

The exploration of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides for anti-inflammatory activity showcases the broader utility of thiazolopyrimidine derivatives in developing treatments for inflammatory disorders. Some derivatives have demonstrated significant anti-inflammatory activity, reinforcing the potential therapeutic applications of structurally related compounds (Sunder et al., 2013).

properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-(7-oxo-2-thiomorpholin-4-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O2S2/c1-11-2-3-12(19)8-13(11)21-14(25)9-24-10-20-16-15(17(24)26)28-18(22-16)23-4-6-27-7-5-23/h2-3,8,10H,4-7,9H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPNSXDGIYWQSIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

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